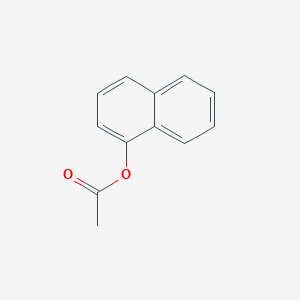

1-Naphthyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKONPUVOVVNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870785 | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream-colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000761 [mmHg] | |

| Record name | alpha-Naphthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-81-9, 29692-55-5 | |

| Record name | 1-Naphthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-naphthyl acetate, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. This document details established synthesis protocols, purification methodologies, and the underlying chemical principles. Quantitative data is presented in clear, comparative tables, and experimental workflows are visualized to facilitate understanding and replication.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the esterification of 1-naphthol with an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction is commonly facilitated by a base catalyst.

Base-Catalyzed Acetylation with Acetic Anhydride

This method involves the reaction of 1-naphthol with acetic anhydride in the presence of a base catalyst such as pyridine or sodium hydroxide.[1] The base serves to deprotonate the hydroxyl group of 1-naphthol, forming a more nucleophilic naphthoxide ion, which then readily attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The naphthoxide ion acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride to form a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the this compound product.

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Experimental Protocol:

A general laboratory procedure for the pyridine-catalyzed synthesis of this compound is as follows:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 equivalent) in pyridine (2-10 mL per mmol of 1-naphthol).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Alternative Catalytic Methods

While base catalysis is common, other catalysts can also be employed for the acetylation of 1-naphthol, often under milder or solvent-free conditions.

| Catalyst | Reagents | Conditions | Yield | Purity | Reference |

| Iodine | 1-Naphthol, Acetic Anhydride | 80°C, 40 min, solvent-free | 98.0% (for β-isomer) | Not specified | [2] |

Purification of this compound

The crude this compound obtained from synthesis typically requires purification to remove unreacted starting materials, catalyst residues, and byproducts. The primary methods for purification are recrystallization, column chromatography, and vacuum distillation.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include ethanol or a mixed solvent system like ethanol-water.[3]

-

If the solution is colored, treat it with a small amount of activated charcoal and filter it hot to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals, for example, in a desiccator or a vacuum oven.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (eluent).

Caption: Workflow for the purification of this compound by column chromatography.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).

-

Column Packing: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent to facilitate the separation of compounds.[4]

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by TLC. |

Vacuum Distillation

For high-boiling point liquids like this compound, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point.[5]

Experimental Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. A Claisen adapter is recommended to prevent bumping.

-

Pressure Reduction: Connect the apparatus to a vacuum source and reduce the internal pressure.

-

Heating: Gently heat the distillation flask containing the crude this compound.

-

Distillation: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 118°C at 1 mmHg.

-

Cooling and Pressure Equalization: After the distillation is complete, cool the apparatus before slowly reintroducing air to the system.

Safety Considerations

-

1-Naphthol: Corrosive and toxic. Avoid inhalation and skin contact.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Pyridine: Flammable, toxic, and has an unpleasant odor. Handle in a fume hood.

-

Vacuum Distillation: There is a risk of implosion. Use a safety shield and inspect all glassware for defects before use.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

The Enzymatic Hydrolysis of 1-Naphthyl Acetate by Esterases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, kinetics, and experimental protocols related to the hydrolysis of 1-Naphthyl acetate by esterases. This reaction is a cornerstone of various biochemical assays and serves as a model for understanding the function of serine hydrolases, a large and diverse class of enzymes with significant physiological and pharmacological relevance.

The Core Mechanism: A Serine Hydrolase-Catalyzed Reaction

The hydrolysis of this compound by esterases, such as acetylcholinesterase and carboxylesterases, is a classic example of a reaction catalyzed by a serine hydrolase.[1] The active site of these enzymes typically features a catalytic triad composed of three amino acid residues: a nucleophilic serine (Ser), a basic histidine (His), and an acidic aspartate (Asp) or glutamate (Glu).[2]

The catalytic mechanism proceeds through a four-step process:

-

Nucleophilic Attack: The histidine residue, stabilized by the acidic residue, acts as a general base, abstracting a proton from the serine's hydroxyl group. This activates the serine, turning it into a potent nucleophile that attacks the carbonyl carbon of the this compound substrate.[3]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a region in the active site that contains backbone amide groups that form hydrogen bonds with the negatively charged oxygen of the carbonyl group.[4]

-

Acyl-Enzyme Complex Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The histidine residue now acts as a general acid, donating a proton to the oxygen of the leaving group, 1-naphthol. This results in the release of 1-naphthol and the formation of a covalent acyl-enzyme intermediate, where the acetyl group is attached to the active site serine.[3]

-

Deacylation and Enzyme Regeneration: A water molecule enters the active site and is activated by the histidine residue, which again acts as a general base. The resulting hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate then collapses, releasing acetic acid and regenerating the free, active enzyme.

This catalytic cycle is a highly efficient process that allows the esterase to hydrolyze numerous substrate molecules.

Quantitative Data on this compound Hydrolysis

The kinetic parameters of esterase-catalyzed hydrolysis of this compound can vary significantly depending on the enzyme source, purity, and experimental conditions. Below is a summary of available quantitative data.

| Enzyme | Source | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| Alpha-Naphthyl Acetate Esterase (ANAE) | Atta flour (wholemeal wheat flour) | 9.765 mM | 0.084 mM/min | 8.0 | 40 |

| Acetylcholinesterase (AChE) | Human Erythrocyte | Lower Km than Acetylthiocholine (ATCh) | Not specified | ~8.0 | ~37 |

| Porcine Liver Esterase (PLE) | Porcine Liver | Not specified | Not specified | 6.0 - 8.0 | Not specified |

Note: Specific kinetic constants for many esterases with this compound are not always readily available in the literature, as it is often used as a general indicator of esterase activity rather than for detailed kinetic characterization.

Experimental Protocols for Esterase Activity Assays

The hydrolysis of this compound is commonly quantified using a spectrophotometric assay where the product, 1-naphthol, is coupled with a diazonium salt, such as Fast Blue B or Fast Blue RR, to produce a colored azo dye.

Detailed Methodology for a Quantitative Spectrophotometric Assay

This protocol outlines a continuous spectrophotometric method for determining esterase activity in solution.

3.1.1. Reagents and Buffers

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix to achieve a pH of 7.4.

-

This compound Stock Solution (10 mM): Dissolve 18.62 mg of this compound in 10 mL of acetone or dimethyl sulfoxide (DMSO).

-

Fast Blue B Salt Solution (10 mg/mL): Prepare fresh daily by dissolving 10 mg of Fast Blue B salt in 1 mL of deionized water. Protect from light.

-

Enzyme Solution: Prepare a stock solution of the esterase of interest in phosphate buffer. The optimal concentration will need to be determined empirically to ensure the reaction rate is within the linear range of the spectrophotometer.

3.1.2. Experimental Procedure

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding:

-

880 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

100 µL of 10 mM this compound Stock Solution

-

10 µL of 10 mg/mL Fast Blue B Salt Solution

-

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a temperature-controlled cuvette holder of a spectrophotometer.

-

Initiate the reaction by adding 10 µL of the enzyme solution to the reaction mixture.

-

Immediately start monitoring the change in absorbance at 510 nm (for Fast Blue RR) or 595 nm (for Fast Blue B) over a period of 5-10 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions. The molar extinction coefficient of the azo dye will be required for this calculation.

-

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the key pathways and workflows described in this guide.

Enzymatic Hydrolysis of this compound

Caption: The catalytic cycle of this compound hydrolysis by a serine esterase.

Experimental Workflow for Quantitative Assay

Caption: Workflow for the spectrophotometric assay of esterase activity.

References

- 1. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Naphthyl Acetate as a Chromogenic and Fluorogenic Substrate for Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. The study of AChE activity is paramount in various research fields, including neurobiology, toxicology, and drug development, particularly for Alzheimer's disease and the detection of organophosphate poisoning. 1-Naphthyl acetate has emerged as a versatile substrate for assaying AChE activity, offering distinct advantages over the traditionally used acetylthiocholine (ATCh). This technical guide provides a comprehensive overview of this compound's application as an AChE substrate, including its biochemical properties, detailed experimental protocols, and relevant signaling pathways.

Biochemical Properties and Kinetics

This compound is hydrolyzed by acetylcholinesterase to yield 1-naphthol and acetic acid.[1] The product, 1-naphthol, can be detected using colorimetric or fluorometric methods. For colorimetric detection, 1-naphthol is reacted with a diazonium salt, such as Fast Blue B or Fast Blue RR, to produce a colored azo dye.[2][3] This reaction allows for the quantitative determination of AChE activity by spectrophotometry.

In silico studies have indicated a high binding affinity of this compound to the active site of AChE.[4] Furthermore, experimental evidence suggests that this compound can be a superior substrate to ATCh in certain applications, exhibiting a lower Michaelis-Menten constant (Kₘ), which signifies a higher affinity of the enzyme for this substrate. A lower Kₘ value allows for the use of lower substrate concentrations in assays, which can be advantageous in minimizing substrate inhibition and reducing background noise.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for the hydrolysis of this compound by acetylcholinesterase from various sources.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Human Erythrocytes | This compound | 0.108 | 1.25 | |

| Electric Eel | This compound | 0.23 | Not Reported |

Experimental Protocols

Quantitative Spectrophotometric Assay for Acetylcholinesterase Activity in a 96-Well Plate

This protocol describes a method for determining AChE activity in solution using this compound as a substrate and Fast Blue B as the chromogenic reagent.

Materials:

-

Acetylcholinesterase (from human erythrocytes or electric eel)

-

This compound solution (Substrate)

-

Fast Blue B salt solution (Chromogen)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at the optimal wavelength for the 1-naphthol-Fast Blue B adduct (typically between 500-600 nm, to be determined empirically).

Reagent Preparation:

-

Phosphate Buffer: Prepare 50 mM phosphate buffer and adjust the pH to 7.4.

-

This compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone or DMSO) and then dilute with phosphate buffer to the desired stock concentration. Further dilutions should be made in phosphate buffer to create a range of substrate concentrations for kinetic studies.

-

Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in distilled water or phosphate buffer immediately before use. Protect this solution from light.

-

Enzyme Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration in the assay will need to be optimized based on the enzyme's activity.

Assay Procedure:

-

Plate Setup: To each well of the 96-well plate, add the following in order:

-

Phosphate buffer to bring the final volume to 200 µL.

-

Enzyme solution.

-

(For inhibitor studies) Inhibitor solution of varying concentrations.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the enzyme and any inhibitors to equilibrate.

-

Reaction Initiation: Add the this compound solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 10-30 minutes) at the chosen temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Color Development: Stop the enzymatic reaction and initiate the color-forming reaction by adding the Fast Blue B solution to each well.

-

Absorbance Measurement: After a short incubation period to allow for color development (e.g., 5-10 minutes), measure the absorbance of each well at the predetermined optimal wavelength using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples. The rate of the reaction can be calculated from the change in absorbance over time. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Signaling Pathways and Applications

Cholinergic Signaling and its Impairment in Alzheimer's Disease

Acetylcholinesterase plays a pivotal role in regulating cholinergic signaling in the central nervous system. In a healthy synapse, ACh is released from the presynaptic neuron, binds to its receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE to terminate the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. This cholinergic deficit is a key contributor to the cognitive decline observed in Alzheimer's patients. Therefore, inhibiting AChE is a major therapeutic strategy to increase the levels of acetylcholine in the synaptic cleft and enhance cholinergic neurotransmission. This compound can be used to screen for and characterize novel AChE inhibitors for the treatment of Alzheimer's disease.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

Organophosphates are potent, irreversible inhibitors of acetylcholinesterase. They act by phosphorylating the serine residue in the active site of the enzyme, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis, which can be fatal. The this compound assay is a valuable tool for detecting exposure to organophosphates and for screening potential reactivators of inhibited AChE.

Experimental Workflow for Screening AChE Inhibitors

The this compound-based assay can be readily adapted for high-throughput screening of potential AChE inhibitors. The following diagram illustrates a typical workflow.

Conclusion

This compound serves as a robust and sensitive substrate for the determination of acetylcholinesterase activity. Its favorable kinetic properties and the versatility of detection methods make it a valuable tool for researchers in neurobiology, toxicology, and pharmacology. The detailed protocols and understanding of its application in studying cholinergic signaling provide a solid foundation for its use in academic research and drug development.

References

- 1. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Naphthyl Acetate in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the solubility of 1-Naphthyl acetate, a widely utilized substrate in enzymatic assays and a precursor in organic synthesis. Understanding its solubility in various solvents is critical for experimental design, particularly in drug development and cellular research. This document compiles quantitative solubility data, outlines experimental methodologies for solubility determination, and visualizes a key enzymatic pathway involving this compound.

Core Physicochemical Properties

This compound presents as a white to off-white crystalline solid. It is an ester formed from 1-naphthol and acetic acid.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility | Molar Concentration (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 37 mg/mL | 198.7 | [1] |

| Dioxane | 0.1 g/mL (100 mg/mL) | Not Applicable | [2][3][4][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 13.43 | |

| Water | Insoluble | Not Applicable |

Qualitative Solubility Information:

-

Slightly Soluble: Ethanol, Trifluoroacetic Acid

-

Soluble: Benzene, Acetic Acid

-

Very Soluble: Ethyl Ether, Acetone, Chloroform

Experimental Protocol for Solubility Determination

Objective: To determine the maximum soluble concentration of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Glass vials or tubes

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Visual inspection apparatus (e.g., microscope or a well-lit area with a dark background)

Methodology:

-

Preparation of Stock Solution (Tier 1):

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean glass vial.

-

Add a small, measured volume of the solvent (e.g., 0.27 mL to achieve an initial concentration of 37 mg/mL for DMSO) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles against a dark background.

-

-

Mechanical Agitation:

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes.

-

After sonication, allow the solution to equilibrate to room temperature.

-

Visually inspect for solubility again.

-

-

Tiered Dilution (if necessary):

-

If the initial concentration does not result in a clear solution, perform serial dilutions.

-

For example, if 37 mg/mL in DMSO is not fully soluble, add an additional measured volume of DMSO to decrease the concentration by a factor of two (e.g., to 18.5 mg/mL) and repeat the agitation steps.

-

Continue this process until a clear solution is obtained. The highest concentration at which no solid particles are visible is recorded as the solubility.

-

-

Confirmation:

-

For precise determination, especially for lower solubilities, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be measured using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical workflow for solubility determination and the enzymatic hydrolysis of this compound.

This compound is a valuable tool for detecting the activity of esterase enzymes, such as acetylcholinesterase (AChE). The enzymatic reaction yields 1-naphthol, which can then react with a chromogenic agent to produce a colored product, allowing for spectrophotometric quantification of enzyme activity.

References

1-Naphthyl acetate molecular weight and formula

An In-depth Technical Guide on 1-Naphthyl Acetate

This guide provides essential physicochemical data for this compound, a compound frequently utilized in biochemical and molecular biology research. The information is presented to support researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an ester of 1-naphthol and acetic acid. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂[1][2][3] |

| Molecular Weight | 186.21 g/mol [1][4] |

The molecular formula C₁₂H₁₀O₂ indicates the composition of the molecule, which consists of 12 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms. The molecular weight is a crucial parameter for experimental protocols, particularly for solution preparation and quantitative analysis.

Molecular Information Diagram

The following diagram provides a visual representation of the key molecular properties of this compound.

Caption: Key molecular properties of this compound.

References

The Role of 1-Naphthyl Acetate in Plant Cell Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl acetate (NAA), a synthetic auxin, plays a pivotal role in regulating plant growth and development, with a pronounced effect on cell elongation. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning NAA-induced cell elongation. It summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and professionals in drug development seeking to understand and manipulate plant growth processes.

Introduction

Plant cell elongation is a fundamental process that drives organ growth and morphogenesis. It is intricately regulated by a class of phytohormones known as auxins. This compound (NAA) is a potent synthetic auxin widely utilized in horticulture and agriculture to promote rooting and control fruit development.[1] Its primary mode of action in promoting growth is through the stimulation of cell elongation. Understanding the function of NAA at a molecular level provides valuable insights into the fundamental mechanisms of plant development and offers avenues for the development of novel plant growth regulators.

This guide will explore the core principles of NAA-induced cell elongation, focusing on the underlying signaling cascade, the dose-dependent nature of its effects, and the experimental approaches used to elucidate these mechanisms.

The "Acid Growth" Theory: The Central Mechanism of Auxin-Induced Elongation

The prevailing model for auxin-induced cell elongation is the "acid growth" theory. This theory posits that auxins, including NAA, stimulate the activity of plasma membrane H+-ATPases (proton pumps).[2] This results in the acidification of the apoplast (the cell wall space). The lowered pH activates cell wall-loosening enzymes, primarily expansins, which disrupt the hydrogen bonds between cellulose microfibrils and hemicelluloses.[3] This increases cell wall extensibility, allowing the cell to expand under the force of turgor pressure.

The Signaling Pathway of this compound in Cell Elongation

The signaling pathway for NAA-induced cell elongation is distinct from that of other auxins like 2,4-D, which primarily stimulates cell division.[4][5] The key receptor for NAA in the context of cell elongation is believed to be AUXIN-BINDING PROTEIN 1 (ABP1).

The proposed signaling cascade is as follows:

-

NAA Binding: Extracellular NAA binds to ABP1, which is located at the plasma membrane.

-

Signal Transduction: This binding event initiates a signal transduction cascade that leads to the activation of the plasma membrane H+-ATPase. While the precise intermediates in this pathway are still under investigation, it is known to be a rapid, non-genomic response.

-

Proton Pumping: The activated H+-ATPase pumps protons (H+) from the cytoplasm into the apoplast.

-

Apoplast Acidification: The accumulation of protons lowers the pH of the cell wall.

-

Expansin Activation: The acidic environment activates expansin proteins.

-

Cell Wall Loosening: Expansins disrupt the non-covalent bonds within the cell wall matrix, increasing its extensibility.

-

Cell Elongation: Turgor pressure within the cell drives the expansion of the loosened cell wall, resulting in cell elongation.

Quantitative Data on NAA-Induced Cell Elongation

The effect of NAA on cell elongation is dose-dependent. Low concentrations of NAA stimulate elongation, while very high concentrations can be inhibitory. The optimal concentration varies depending on the plant species and tissue type.

Table 1: Dose-Response of this compound (NAA) on Plant Cell Elongation

| Plant Species/Tissue | NAA Concentration (µM) | Observed Effect on Elongation | Reference |

| Nicotiana tabacum (tobacco) cell line VBI-0 | 0.1 - 10 | Stimulation of cell elongation, with an optimum around 1 µM. | |

| Nicotiana tabacum (tobacco) cell line VBI-0 | > 10 | Decreased stimulation of cell elongation. | |

| Avena sativa (oat) coleoptile sections | 0.003 - 0.4 | Log-linear increase in growth. | |

| Avena sativa (oat) coleoptile sections | 0.4 - 4.0 | Plateau of concentration-neutral growth. | |

| Avena sativa (oat) coleoptile sections | 4.0 - 10 | Further increase in growth. | |

| Arabidopsis thaliana root (aux1-7 mutant) | 0.001 - 0.01 | No significant inhibition of root elongation. | |

| Arabidopsis thaliana root (aux1-7 mutant) | 0.1 | Significant inhibition of root elongation. | |

| Zea mays (maize) primary root | 0.01 | Marginal inhibition of primary root elongation. | |

| Zea mays (maize) primary root | 0.05 | Significant inhibition of primary root elongation. |

Experimental Protocols

Avena Coleoptile Elongation Bioassay

This classic bioassay is used to quantify auxin activity by measuring the elongation of oat coleoptile segments.

Materials:

-

Avena sativa (oat) seeds

-

Vermiculite or filter paper

-

Growth chamber with controlled temperature and humidity, under red light or in darkness

-

Solutions of this compound (NAA) at various concentrations

-

Incubation buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

-

Ruler or digital imaging system

Procedure:

-

Seed Germination: Germinate oat seeds on moist vermiculite or filter paper in the dark for 3-4 days. A brief exposure to red light can suppress mesocotyl growth.

-

Coleoptile Excision: Once the coleoptiles are approximately 2-3 cm long, excise 10 mm segments from the region 3-13 mm below the tip.

-

Pre-incubation: Float the segments in the incubation buffer for 1-2 hours to deplete endogenous auxins.

-

Treatment: Transfer the segments to petri dishes containing the incubation buffer with different concentrations of NAA. Include a control with no NAA.

-

Incubation: Incubate the segments in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 18-24 hours).

-

Measurement: Measure the final length of the coleoptile segments. The increase in length is a measure of the auxin activity.

Measurement of Apoplastic pH

This protocol describes a method to measure changes in the pH of the cell wall space in response to auxin treatment.

Materials:

-

Plant tissue (e.g., Arabidopsis hypocotyls, leaf discs)

-

Infiltration buffer (e.g., 0.2 M CaCl2, 50 mM MES, pH 6.0)

-

Syringes

-

Centrifuge

-

pH-sensitive fluorescent dyes (e.g., HPTS - 8-Hydroxypyrene-1,3,6-trisulfonic acid) or a micro-pH electrode

-

Fluorometer or pH meter

Procedure:

-

Tissue Preparation: Excise the desired plant tissue and wash it with deionized water.

-

Infiltration: Infiltrate the tissue with the infiltration buffer under a gentle vacuum to fill the apoplastic space.

-

Apoplastic Fluid Extraction: Place the infiltrated tissue in a syringe barrel nested within a centrifuge tube and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to collect the apoplastic fluid.

-

NAA Treatment: Treat the plant tissue with a solution of NAA for a specified time before apoplastic fluid extraction to observe the effect on pH.

-

pH Measurement:

-

Fluorescent Dye Method: Add a pH-sensitive fluorescent dye to the extracted apoplastic fluid and measure the fluorescence at the appropriate excitation and emission wavelengths. The ratio of fluorescence intensities at two different excitation wavelengths can be used to determine the pH based on a standard curve.

-

Micro-pH Electrode Method: Directly measure the pH of the collected apoplastic fluid using a calibrated micro-pH electrode.

-

Expansin Activity Assay (Cell Wall Extensibility Assay)

This assay measures the ability of expansin proteins to induce the extension of isolated cell walls, a key step in cell elongation.

Materials:

-

Plant tissue from a rapidly growing region (e.g., cucumber hypocotyls, maize coleoptiles)

-

Extraction buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Extensometer

-

Solutions containing purified expansins or cell wall extracts

-

NAA solution

Procedure:

-

Cell Wall Preparation:

-

Excise segments from the growing region of the plant tissue.

-

Freeze-thaw the segments to kill the cells and disrupt the plasma membrane.

-

Boil the segments in water or ethanol to denature endogenous enzymes.

-

Mechanically abrade the cuticle to allow for better penetration of solutions.

-

-

Extensometer Setup: Clamp the prepared cell wall segment in the extensometer under a constant, low tension.

-

Baseline Measurement: Equilibrate the segment in the extraction buffer and record the baseline rate of extension (creep).

-

Treatment: Replace the buffer with a solution containing the test substance (e.g., purified expansins, or for observing the effect of NAA, treat living tissue with NAA prior to cell wall isolation).

-

Measurement of Extension: Record the change in the rate of cell wall extension over time. An increase in the extension rate indicates expansin activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on plant cell elongation.

Conclusion

This compound is a powerful synthetic auxin that promotes plant cell elongation primarily through the "acid growth" mechanism. Its signaling is mediated by the ABP1 receptor, leading to the activation of a plasma membrane proton pump, apoplastic acidification, and subsequent cell wall loosening by expansins. The dose-dependent nature of its effect highlights the fine-tuned regulation of plant growth by auxins. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate processes of plant cell elongation and to develop new strategies for modulating plant growth in agricultural and biotechnological applications.

References

- 1. Measuring the Biomechanical Loosening Action of Bacterial Expansins on Paper and Plant Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dot | Graphviz [graphviz.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Naphthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for 1-Naphthyl acetate (CAS 830-81-9), a chemical compound frequently utilized in laboratory settings. Adherence to these guidelines is critical to ensure a safe research environment and mitigate potential risks associated with its use.

Chemical and Physical Properties

This compound, also known as α-Naphthyl acetate, is the acetate ester of 1-naphthol. It is commonly used as a substrate for non-specific esterases and in staining methods for macrophage identification. Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Light yellow powder/crystals | |

| Melting Point | 43-46 °C | |

| Flash Point | 113 °C (235.4 °F) | |

| Storage Temperature | Refrigerate (approx. 4°C) or Freeze (-20°C) | |

| Stability | Stable under normal conditions |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with eye and skin contact.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation | Eye Dam. 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Skin Irrit. 2 | GHS07 (implied) | Warning | H315: Causes skin irritation |

| Mutagenicity | Not Classified | - | - | Mutagenic for mammalian somatic cells in vitro |

GHS classification data aggregated from multiple sources.

Potential Health Effects:

-

Eye Contact : Causes serious, potentially irreversible eye damage. Risk of blindness has been noted.

-

Skin Contact : Causes skin irritation. Prolonged or repeated exposure may lead to redness, swelling, and dermatitis.

-

Inhalation : May cause respiratory tract irritation.

-

Ingestion : May cause irritation of the digestive tract.

-

Chronic Effects : In vitro studies have indicated mutagenic action in mammalian somatic cells.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure chemical stability.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-length face shield is also recommended.

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) to prevent skin contact. A lab coat or other protective clothing should be worn to minimize skin exposure.

-

Respiratory Protection : If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved dust respirator should be used.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.

-

Avoid dust formation during handling.

-

Wash hands thoroughly after handling the substance.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers securely sealed in their original packaging.

-

Refrigeration is recommended for maintaining product quality. Some suppliers recommend storage at -20°C.

-

Store away from strong oxidizing agents, with which it can react.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek medical attention.

-

Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize contamination and exposure.

Caption: Workflow for handling a this compound spill.

Experimental Protocol: Standard Operating Procedure for Laboratory Use

The following is a synthesized Standard Operating Procedure (SOP) for the safe handling and use of this compound in a general laboratory context, based on established safety guidelines.

Objective: To provide a standardized procedure for the safe use of this compound, minimizing the risk of exposure to laboratory personnel.

Materials:

-

This compound (solid)

-

Appropriate solvents and reagents

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Glassware (beakers, flasks, etc.)

-

Fume hood

-

Personal Protective Equipment (as specified in Section 3.2)

Procedure:

-

Preparation :

-

Before beginning, ensure the work area (fume hood) is clean and uncluttered.

-

Verify that the eyewash station and safety shower are unobstructed and operational.

-

Don all required PPE: safety goggles with side shields, nitrile gloves, and a lab coat.

-

Assemble all necessary equipment and materials inside the fume hood.

-

-

Weighing the Compound :

-

Perform all weighing operations within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine dust particles.

-

Place a weighing boat on the analytical balance and tare.

-

Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing boat. Avoid generating dust.

-

Promptly and securely close the main storage container of this compound.

-

-

Solution Preparation :

-

Transfer the weighed solid into the appropriate flask or beaker inside the fume hood.

-

Slowly add the desired solvent to the vessel, pointing the opening away from you.

-

If necessary, stir the solution using a magnetic stir bar or gentle swirling to dissolve the compound.

-

-

Use in Experiment :

-

Conduct all subsequent experimental steps involving this compound or its solutions within the fume hood.

-

Keep all containers covered when not in immediate use to prevent the release of vapors or aerosols.

-

-

Cleanup and Waste Disposal :

-

All disposable materials that have come into contact with this compound (e.g., weighing boats, contaminated paper towels, gloves) must be disposed of in a designated solid hazardous waste container.

-

Dispose of liquid waste containing this compound in a properly labeled hazardous liquid waste container. Do not pour down the drain.

-

Clean all non-disposable glassware and equipment thoroughly.

-

Wipe down the work surface within the fume hood.

-

Remove PPE and wash hands thoroughly with soap and water.

-

The following diagram outlines this safe handling workflow.

Caption: Standard workflow for the safe laboratory use of this compound.

Fire and Explosion Hazard Data

-

Flammability : May be combustible at high temperatures.

-

Suitable Extinguishing Media : For a small fire, use dry chemical powder. For a large fire, use water spray, carbon dioxide (CO₂), alcohol-resistant foam, or fog. Do not use a heavy water jet.

-

Products of Combustion : Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).

-

Firefighting Precautions : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Disposal Considerations

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment or enter drains.

The Discovery and Enduring Legacy of 1-Naphthyl Acetate in Research: A Technical Guide

An In-depth Exploration of a Cornerstone Chromogenic Substrate for Esterase Activity

For decades, 1-Naphthyl acetate has been a pivotal tool in the arsenal of researchers, scientists, and drug development professionals. Its utility as a chromogenic substrate has underpinned countless studies, from fundamental enzyme kinetics to the development of vital diagnostics and therapeutics. This technical guide delves into the discovery, history, and multifaceted applications of this compound, providing a comprehensive resource for understanding its significance in scientific research.

A Historical Perspective: From Synthesis to a Histochemical Mainstay

The synthesis of this compound was first reported in the early 20th century during broader investigations into naphthalene derivatives.[1] It is typically prepared through the acetylation of 1-naphthol using acetic anhydride or acetyl chloride in the presence of a basic catalyst.[2] While its initial discovery was a matter of organic synthesis, its true value to the scientific community emerged in the post-World War II era with the burgeoning field of histochemistry.

A pivotal figure in this development was George Gomori, a pioneer in enzyme histochemistry who developed methods for the microscopic localization of various enzymes, including esterases.[3][4] His work, along with that of researchers like Nachlas and Seligman, laid the foundation for using naphthyl esters as chromogenic substrates.[5] The principle was elegant in its simplicity: the enzymatic cleavage of the ester bond in this compound by esterases releases 1-naphthol. This product then couples with a diazonium salt, such as Fast Blue RR or Fast Blue BB, to form a distinctly colored, insoluble azo dye at the site of enzyme activity. This reaction allowed for the direct visualization of esterase activity within tissue sections and individual cells.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with a faint aromatic odor. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| CAS Number | 830-81-9 | |

| Melting Point | 43-46 °C | |

| Solubility | Soluble in dioxane |

The synthesis of this compound is a straightforward acetylation reaction. The general workflow is depicted below.

Core Applications in Research

The primary utility of this compound lies in its role as a substrate for a wide range of esterases, including carboxylesterases and acetylcholinesterase (AChE).

Histochemical Identification of Macrophages

One of the earliest and most enduring applications of this compound is in the cytochemical identification of monocytes and macrophages. These cells exhibit high levels of non-specific esterase activity, which readily hydrolyzes this compound. The resulting colored precipitate allows for their clear visualization in blood smears, tissue sections, and cell cultures. The reaction can be inhibited by sodium fluoride, a characteristic feature that helps to distinguish monocytic esterases from those present in other cell types.

Quantification of Acetylcholinesterase Activity and Pesticide Detection

This compound is a widely used substrate for the colorimetric determination of acetylcholinesterase (AChE) activity. This application is particularly crucial in the context of toxicology and public health for the detection of organophosphate and carbamate pesticide poisoning. These pesticides are potent inhibitors of AChE. By measuring the reduction in the rate of this compound hydrolysis, the degree of AChE inhibition, and thus the extent of pesticide exposure, can be quantified. This method provides a rapid and cost-effective screening tool.

Enzyme Kinetics and Inhibitor Screening

Beyond qualitative staining, this compound is employed in quantitative enzyme assays to determine the kinetic parameters of esterases, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). Such studies are fundamental to understanding enzyme function and for the screening and characterization of novel enzyme inhibitors in drug discovery.

Quantitative Data on Enzyme Kinetics

The kinetic parameters of this compound hydrolysis vary depending on the specific esterase and the experimental conditions. The following table summarizes some reported kinetic data.

| Enzyme | Source | Kₘ | Vₘₐₓ | Optimal pH | Optimal Temperature (°C) | Reference |

| α-Naphthyl Acetate Esterase (ANAE) | Atta flour | 9.765 mM | 0.084 mM/min | 8 | 40 | |

| Acetylcholinesterase (AChE) | Human Erythrocytes | Lower than Acetylthiocholine | - | ~7.5-8 | 37 |

Detailed Experimental Protocols

The following are detailed methodologies for two key experiments utilizing this compound.

Protocol for Non-Specific Esterase Staining of Macrophages

This protocol is adapted for the cytochemical demonstration of non-specific esterase activity in blood or bone marrow films.

Reagents:

-

Fixative solution (e.g., citrate-acetone-formaldehyde)

-

Pararosaniline solution

-

Sodium nitrite solution

-

Phosphate buffer (pH ~7.6)

-

This compound solution

-

Counterstain (e.g., Hematoxylin)

-

(Optional) Sodium fluoride solution for inhibition control

Procedure:

-

Fixation: Fix air-dried smears in the fixative solution for 30-60 seconds. Rinse thoroughly with deionized water and allow to air dry.

-

Incubation Medium Preparation:

-

Prepare a fresh solution of hexazotized pararosaniline by mixing equal parts of pararosaniline solution and sodium nitrite solution. Let it stand for 1 minute.

-

Add the hexazotized pararosaniline to the phosphate buffer.

-

Add the this compound solution to the buffered pararosaniline solution and mix well.

-

-

Incubation: Immerse the fixed smears in the incubation medium in a Coplin jar and incubate at 37°C for 30-60 minutes.

-

Washing: Rinse the slides thoroughly with deionized water.

-

Counterstaining: Counterstain with Hematoxylin for 1-2 minutes to visualize the cell nuclei.

-

Mounting: Rinse, air dry, and mount with a suitable mounting medium.

Expected Results: Sites of non-specific esterase activity will appear as reddish-brown granular deposits in the cytoplasm of monocytes and macrophages.

Protocol for Acetylcholinesterase Activity Assay for Pesticide Screening

This protocol describes a colorimetric microplate assay for screening potential AChE inhibitors, such as organophosphate pesticides.

Reagents:

-

Phosphate buffer (pH 7.4)

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound solution (substrate)

-

Fast Blue RR salt solution (chromogen)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitor (e.g., eserine)

Procedure:

-

Assay Plate Preparation: In a 96-well microplate, add the test compounds at various concentrations. Include wells for a negative control (solvent only) and a positive control (known inhibitor).

-

Enzyme Addition: Add the AChE enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the this compound solution to all wells to start the enzymatic reaction.

-

Color Development: After a short incubation (e.g., 5-10 minutes), add the Fast Blue RR salt solution to all wells.

-

Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition for each test compound concentration compared to the negative control.

Signaling Pathways and Logical Relationships

The fundamental reaction involves the enzymatic hydrolysis of this compound followed by a chromogenic reaction.

References

- 1. Details - Microscopic histochemistry; principles and practice - Biodiversity Heritage Library [biodiversitylibrary.org]

- 2. Page loading... [guidechem.com]

- 3. George Gomori’s Contributions to Diabetes Research and the Origins of the Journal of Histochemistry and Cytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microscopic histochemistry; principles and practice : Gomori, George, 1904- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. Development of New Methods for the Histochemical Demonstration of Hydrolytic Intracellular Enzymes in a Program of Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chromogenic and Fluorogenic Properties of 1-Naphthyl Acetate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic and fluorogenic properties of 1-Naphthyl acetate hydrolysis, a cornerstone technique for the detection and quantification of esterase activity. This document outlines the core principles, presents key quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Principles

This compound is a synthetic substrate that is hydrolyzed by esterase enzymes, such as acetylcholinesterase (AChE) and non-specific esterases, to yield 1-naphthol and acetic acid.[1] The production of 1-naphthol is the basis for both chromogenic and fluorogenic detection methods. This reaction is widely employed for various applications, including the identification of macrophages, the detection of organophosphorus pesticide poisoning through the inhibition of AChE, and general quantification of esterase activity in biological samples.[1][2][3]

Chromogenic Detection: In the presence of a diazonium salt, such as Fast Blue BB or Fast Blue RR, the liberated 1-naphthol undergoes a coupling reaction to form a distinctly colored azo dye. This insoluble precipitate provides a visual marker of enzyme activity, which can be quantified spectrophotometrically.

Fluorogenic Detection: 1-Naphthol is an intrinsically fluorescent molecule. Upon its release from the non-fluorescent this compound, it can be excited by ultraviolet light to emit fluorescence at a longer wavelength. The intensity of this fluorescence is directly proportional to the amount of 1-naphthol produced and, consequently, to the esterase activity.

Quantitative Data

The efficiency of this compound hydrolysis is dependent on several factors, including the specific esterase, substrate concentration, pH, and temperature. The following table summarizes key quantitative data gathered from the literature.

| Parameter | Value | Enzyme and Conditions | Source |

| Michaelis-Menten Constant (Km) | 9.765 mM | Alpha-Naphthyl Acetate Esterase (from atta flour) | [4] |

| Maximum Velocity (Vmax) | 0.084 mM/min | Alpha-Naphthyl Acetate Esterase (from atta flour) | |

| Optimal pH | 8.0 | Alpha-Naphthyl Acetate Esterase (from atta flour) | |

| Optimal Temperature | 40°C | Alpha-Naphthyl Acetate Esterase (from atta flour) | |

| Acetylcholinesterase (AChE) Km | Lower than Acetylthiocholine (ATCh) | Human Erythrocyte Acetylcholinesterase | |

| 1-Naphthol Excitation Wavelength | ~290 nm | In aqueous solution | |

| 1-Naphthol Emission Wavelength | ~339-464 nm | In aqueous solution |

Experimental Protocols

The following are detailed methodologies for performing chromogenic and fluorogenic assays using this compound.

Chromogenic Assay for Esterase Activity in Solution (Spectrophotometric)

This protocol is adapted from methodologies for quantifying esterase activity in solution.

Materials:

-

This compound solution (Substrate)

-

Fast Blue BB or Fast Blue RR salt (Coupling agent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a fresh substrate/coupling solution: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute in phosphate buffer to the desired final concentration. Add the Fast Blue salt to this solution. Note: This solution should be prepared fresh and protected from light.

-

Reaction setup: In a microplate well or cuvette, add the enzyme sample to the pre-warmed phosphate buffer.

-

Initiate the reaction: Add the substrate/coupling solution to the enzyme mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., ~500-600 nm for the azo dye).

-

Data Analysis: Calculate the enzyme activity based on a standard curve of 1-naphthol or by using the molar extinction coefficient of the azo dye.

Cytochemical Staining for Esterase Activity (Microscopy)

This protocol is a general guideline for the histochemical localization of esterase activity in cells or tissue sections.

Materials:

-

Fixative (e.g., cold acetone, formaldehyde)

-

Phosphate buffer

-

This compound solution

-

Fast Blue BB or Fast Blue RR salt solution

-

Counterstain (e.g., Hematoxylin)

-

Microscope slides with cells or tissue sections

Procedure:

-

Fixation: Fix the cells or tissue sections according to standard protocols.

-

Wash: Rinse the slides with phosphate buffer.

-

Incubation: Incubate the slides in a freshly prepared solution containing this compound and Fast Blue salt in phosphate buffer at 37°C for 15-60 minutes, or until the desired color intensity is achieved.

-

Wash: Rinse the slides thoroughly with distilled water.

-

Counterstaining (optional): Counterstain with a suitable nuclear stain like Hematoxylin to visualize the cell nuclei.

-

Mounting: Dehydrate the slides through a series of alcohol grades and xylene, and then mount with a coverslip using a compatible mounting medium.

-

Visualization: Observe the slides under a light microscope. Sites of esterase activity will appear as a colored precipitate.

Fluorogenic Assay for Esterase Activity in a Microplate Reader

This protocol outlines a method for the sensitive quantification of esterase activity using a fluorescence microplate reader.

Materials:

-

This compound solution

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Enzyme sample

-

Fluorescence microplate reader

Procedure:

-

Prepare substrate solution: Dissolve this compound in a minimal amount of DMSO and dilute to the final working concentration in phosphate buffer.

-

Reaction setup: In a black 96-well microplate, add the enzyme sample to the pre-warmed phosphate buffer.

-

Initiate the reaction: Add the substrate solution to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 290 nm and an emission wavelength of approximately 340-470 nm. Kinetic readings can be taken at regular intervals.

-

Data Analysis: Determine the rate of 1-naphthol production by monitoring the increase in fluorescence over time. Enzyme activity can be quantified using a standard curve prepared with known concentrations of 1-naphthol.

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic conversion of this compound to 1-Naphthol and acetic acid.

Chromogenic Detection Workflow

Caption: Workflow for the chromogenic detection of esterase activity.

Fluorogenic Detection Workflow

Caption: Workflow for the fluorogenic detection of esterase activity.

References

Methodological & Application

1-Naphthyl Acetate Esterase Activity Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolytic enzymes responsible for the cleavage of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission, detoxification, and cellular metabolism. The 1-Naphthyl acetate esterase assay is a widely used method for the detection and quantification of non-specific esterase activity. This assay relies on the enzymatic hydrolysis of the substrate, this compound, to produce 1-naphthol. The liberated 1-naphthol then couples with a diazonium salt to form a colored product, the intensity of which is proportional to the esterase activity. This application note provides detailed protocols for both a qualitative cytochemical staining method and a quantitative spectrophotometric assay for measuring this compound esterase activity.

Principle of the Assay

The this compound esterase assay is based on a two-step chemical reaction.[1][2] First, esterases present in the sample catalyze the hydrolysis of this compound into 1-naphthol and acetic acid. In the second step, the newly formed 1-naphthol reacts with a diazonium salt, such as Fast Blue RR salt or Fast Blue BB salt, to produce an insoluble, colored precipitate at the site of enzyme activity in cells or a soluble colored complex in solution.[3] The intensity of the color is directly proportional to the amount of 1-naphthol produced, and thus to the esterase activity.

For the spectrophotometric assay, the change in absorbance of the colored product is monitored over time, typically at a wavelength of 510 nm.[3] The rate of the reaction can be determined from the slope of the absorbance versus time plot. For quantitative analysis, a standard curve of known concentrations of 1-naphthol is used to convert the absorbance values into the amount of product formed.

Data Presentation

Quantitative Spectrophotometric Assay Data

Table 1: Example of a 1-Naphthol Standard Curve

| 1-Naphthol Concentration (nmol) | Absorbance (570 nm) |

| 0 | 0.000 |

| 5 | 0.125 |

| 10 | 0.250 |

| 15 | 0.375 |

| 20 | 0.500 |

| 25 | 0.625 |

Note: The wavelength of maximum absorbance may vary depending on the diazonium salt used. A standard curve should be generated for each experiment.

Table 2: Michaelis-Menten Kinetic Parameters for α-Naphthyl Acetate Esterase

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (mM/min) |

| Atta Flour | α-Naphthyl acetate | 9.765 | 0.084 |

Data from a study on purified α-naphthyl acetate esterase from atta flour.[4] These values are specific to this enzyme and experimental conditions.

Qualitative Cytochemical Staining Data

Table 3: Expected Staining Patterns in Different Cell Types

| Cell Type | Expected Staining Result | Description of Staining |

| Monocytes | Strong Positive | Diffuse, reddish-brown granular staining in the cytoplasm. |

| T-Lymphocytes | Positive (dot-like) | One or a few discrete, dot-like reddish-brown granules in the cytoplasm. |

| B-Lymphocytes | Negative | No significant staining. |

| Granulocytes | Negative to Weakly Positive | Generally negative, but may show faint, diffuse staining. |

| Platelets | Positive | Granular staining. |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Esterase Activity

This protocol provides a method for the quantitative measurement of esterase activity in a solution.

Materials:

-

This compound solution (Substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Fast Blue RR salt solution or other suitable diazonium salt

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

1-Naphthol (for standard curve)

-

Spectrophotometer capable of reading at 510 nm

-

Cuvettes or microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent like acetone or DMSO. Further dilute in phosphate buffer to the desired working concentration.

-

Prepare a fresh solution of the diazonium salt in phosphate buffer just before use. Keep it protected from light.

-

Prepare a series of 1-naphthol standards of known concentrations in phosphate buffer.

-

-

Standard Curve Generation:

-

To each 1-naphthol standard, add the diazonium salt solution.

-

Incubate for a specific time (e.g., 10-15 minutes) at room temperature to allow for color development.

-

Measure the absorbance of each standard at 510 nm.

-

Plot the absorbance values against the corresponding 1-naphthol concentrations to generate a standard curve.

-

-

Enzyme Reaction:

-

In a cuvette or microplate well, add the phosphate buffer and the enzyme sample.

-

To initiate the reaction, add the this compound substrate solution and the diazonium salt solution.

-

Immediately start monitoring the change in absorbance at 510 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.

-

Using the standard curve, convert the rate of change in absorbance to the rate of 1-naphthol production (e.g., nmol/minute).

-

Calculate the specific activity of the enzyme by dividing the rate of product formation by the amount of protein in the sample (e.g., nmol/minute/mg protein).

-

Protocol 2: Cytochemical Staining for Esterase Activity in Cells

This protocol is for the qualitative visualization of esterase activity in fixed cells on a slide.

Materials:

-

Cell smear or cytospin preparation on a glass slide

-

Fixative solution (e.g., citrate-acetone-formaldehyde)

-

Pararosaniline solution

-

Sodium nitrite solution

-

Phosphate buffer

-

This compound solution

-

Counterstain (e.g., Hematoxylin or Methyl Green)

-

Mounting medium

Procedure:

-